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2H-1,4-Benzothiazin-3(4H)-one, 8-

chloro-7-fluoro-

CAS No.: 101337-95-5

Cat. No.: B15089657
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Title: Comparative Analysis of Halogenated Benzothiazinone Isomers: BTZ043 vs. PBTZ169

Subtitle: A Technical Guide to Structure-Activity Relationships, Synthesis, and DprE1 Inhibition

Efficacy

Executive Summary
This guide provides a technical comparative analysis of halogenated 1,3-benzothiazin-4-ones

(BTZs), focusing on the structural evolution from the first-in-class candidate BTZ043 to the

optimized PBTZ169 (Macozinone).

The analysis centers on the critical role of regioisomerism (specifically the 8-nitro vs. 6-nitro

positioning) and halogenation (C6-trifluoromethyl vs. C6-chloro) in determining potency against

Mycobacterium tuberculosis (Mtb). We synthesize experimental data regarding the suicide

inhibition of the target enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase),

metabolic stability, and synthetic regioselectivity.
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Mechanistic Basis: The Covalent "Suicide"
Inhibition
To understand the performance differences between isomers, one must first understand the

pharmacophore. BTZs are prodrugs. They require bio-activation by the FAD-dependent

enzyme DprE1.

Mechanism of Action:

Binding: The BTZ binds to the DprE1 active site.[1][2]

Reduction: The FADH2 cofactor reduces the C8-nitro group (

) to a nitroso group (

).

Covalent Locking: The electrophilic nitroso group reacts specifically with Cysteine 387

(Cys387) in the active site, forming a semimercaptal bond.

Inhibition: This irreversible covalent bond blocks the conversion of DPR to DPA, halting

arabinan biosynthesis and causing cell lysis.[3]

Figure 1: DprE1 Activation Pathway
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Caption: The activation cascade of 8-nitro-benzothiazinones. The reduction of the nitro group is

the rate-limiting step for efficacy.
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Comparative SAR Analysis: Isomers & Halogens
The efficacy of BTZs relies heavily on the precise positioning of the nitro group and the nature

of the halogenated substituent at position C6.

A. The Regioisomer Cliff (8-Nitro vs. 6-Nitro)
During synthesis, nitration of the benzothiazinone core can yield two primary regioisomers.

Separation is critical because their biological activities differ by orders of magnitude.

8-Nitro Isomer (Active): Perfectly positioned to interact with FADH2 and Cys387.

6-Nitro Isomer (Inactive): Sterically hindered from the catalytic center; cannot undergo

reduction to the nitroso species.

B. Halogenation at C6 (Trifluoromethyl vs. Chloro)
The C6 position modulates lipophilicity and metabolic stability.

BTZ043: Contains a Trifluoromethyl (

) group.[4] High potency but lower solubility.

PBTZ169: Retains the Trifluoromethyl (

) group but modifies the C2-side chain with a piperazine ring. Note: Early SAR studies
explored C6-Chloro analogs, which showed lower metabolic stability compared to the
fluorinated counterparts.

Table 1: Comparative Performance Data
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Feature BTZ043
PBTZ169

(Macozinone)
Significance

Core Structure
8-nitro-6-

(trifluoromethyl)

8-nitro-6-

(trifluoromethyl)

Identical

pharmacophore core.

[1]

C2 Substituent Spiro-piperidine Cyclohexyl-piperazine
PBTZ169's piperazine

improves solubility.

MIC (Mtb H37Rv) ~1.0 ng/mL ≤ 0.2 ng/mL
PBTZ169 is ~5x more

potent.

DprE1 Affinity (

)
Nanomolar range Sub-nanomolar

PBTZ169 binds

faster/tighter.

Cytotoxicity (

)
~5 µg/mL (HepG2) > 58 µg/mL (HepG2)

PBTZ169 has a

superior safety index.

[5]

Solubility Low Moderate
Piperazine handle

aids formulation.

Synthesis & Regioselectivity Challenges
A major hurdle in BTZ development is the synthesis of the correct regioisomer. The traditional

route often yielded mixtures of 6-nitro and 8-nitro isomers requiring difficult chromatographic

separation.

The "Thiourea" Breakthrough (Makarov Method): To avoid late-stage isomer separation,

modern protocols utilize a convergent synthesis where the correct nitro-position is established

in the starting material (2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid).

Figure 2: Optimized Synthesis Workflow (Thiourea
Route)
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Starting Material:
2-chloro-3-nitro-5-(trifluoromethyl)

benzoic acid

Activation:
Thionyl Chloride (SOCl2)

Intermediate:
Acid Chloride

Cyclization:
Add N,N-dialkylthiourea

 One-pot reaction

Final Product:
8-Nitro-BTZ (Pure Regioisomer)

 High Yield (>70%)

Click to download full resolution via product page

Caption: The thiourea method ensures the nitro group is pre-positioned at C8, eliminating the

need to separate inactive 6-nitro isomers.

Experimental Protocols
To validate the comparative data presented above, the following self-validating protocols are

recommended.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC
Determination
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of BTZ isomers against

Mtb.
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Preparation: Prepare stock solutions of BTZ043 and PBTZ169 in DMSO (1 mg/mL).

Dilution: Perform two-fold serial dilutions in 7H9 broth supplemented with OADC (Oleic acid,

Albumin, Dextrose, Catalase) in 96-well plates.

Inoculation: Add M. tuberculosis H37Rv suspension (

) to each well. Final volume: 200 µL.

Incubation: Incubate at 37°C for 7 days.

Development: Add 30 µL of 0.01% Resazurin (blue) solution. Incubate for 24 hours.

Readout:

Pink: Viable bacteria (Resazurin reduced to Resorufin).

Blue: No growth (Inhibition).

Validation: The MIC is the lowest concentration preventing the color change.

Protocol B: DprE1 Enzyme Inhibition Assay (Amplex
Red)
Purpose: To quantify the inhibition kinetics (

) of the isomers.

Reagents: Purified recombinant DprE1 enzyme, Farnesyl Phosphoryl Ribose (FPR)

substrate, Amplex Red, Horseradish Peroxidase (HRP).

Mechanism: DprE1 oxidizes FPR, producing hydrogen peroxide (

) as a byproduct. HRP uses

to convert Amplex Red into highly fluorescent Resorufin.

Workflow:

Mix DprE1 (50 nM) with varying concentrations of BTZ isomer in buffer (pH 7.5).
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Incubate for 10 minutes (to allow covalent bond formation).

Add FPR substrate (100 µM) + Amplex Red/HRP mix.

Monitor Fluorescence (Ex/Em: 530/590 nm) for 30 minutes.

Analysis: Plot reaction velocity vs. [Inhibitor]. A steeper drop in velocity indicates a more

potent covalent binder (characteristic of PBTZ169).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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